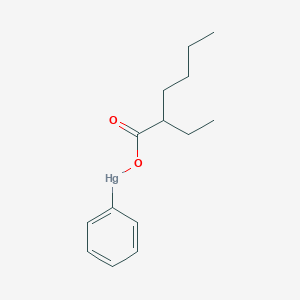

Phenylmercury 2-ethylhexanoate

概要

説明

Phenylmercury 2-Ethylhexanoate is a compound mainly used in the production of polyurethane coatings, adhesives, sealants, and elastomers . It is also used as a bactericide and fungicide for paint .

Synthesis Analysis

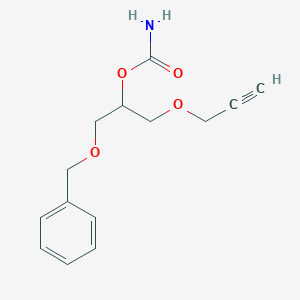

The synthesis of metal 2-ethylhexanoates, which includes this compound, involves the reaction of metals with a reaction mixture that includes a carboxylic acid, a low weight aliphatic alcohol, and an electroconductive additive under the action of electric current in an electrolyzer .Molecular Structure Analysis

The molecular formula of this compound is C14H20HgO2 . The average mass is 420.897 Da and the monoisotopic mass is 422.116943 Da .Chemical Reactions Analysis

Phenylmercury compounds, including this compound, are used as catalysts in the production of polyurethane . They are incorporated into the polymer structure and remain in the final article in concentrations in the order of 0.1-0.6% .Physical And Chemical Properties Analysis

This compound has a molecular weight of 420.89700 . The exact mass is 422.11700 . The boiling point is 228ºC at 760mmHg . The flash point is 116.6ºC .科学的研究の応用

Materials Science Precursors : Metal 2-ethylhexanoates, including Phenylmercury 2-ethylhexanoate, are used as metal-organic precursors in materials science. They are also employed in the painting industry as driers and as catalysts for ring-opening polymerizations (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

Catalysts in Organic Reactions : In organic chemistry, such compounds act as catalysts. For example, Iron(III) 2-ethylhexanoate has been used as a Lewis acid catalyst for stereoselective Diels–Alder reactions (Gorman & Tomlinson, 1998).

Toxicity and Environmental Impact Studies : 2-ethylhexanoic acid, a related compound, has been studied for its teratogenic activity and environmental impact. It's a metabolite of di-(2-ethylhexyl)phthalate, a widely-used plasticizer, and its stereoselective interactions are significant in teratogenic responses (Hauck et al., 1990).

Immunological Effects Studies : The immunological effects of 2-ethylhexanoic acid have been investigated, especially its impact on the production of reactive oxygen species in human polymorphonuclear leukocytes (Pennanen et al., 2000).

Biodegradation of Plasticizers : Studies have been conducted on the biodegradation of di-ester plasticizers, such as di-ethylhexyl phthalate (DEHP) and di-ethylhexyl adipate (DEHA), and the interaction of their metabolites with soil microorganisms (Nalli, Cooper, & Nicell, 2006).

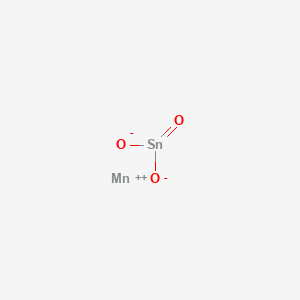

Polymer Synthesis and Stability : Tin 2-ethylhexanoate is used in the synthesis of room temperature vulcanized polysiloxane rubbers, and studies have been conducted to understand the impact of thermal ageing on the tin catalyst species in these materials (Patel et al., 2004).

Analytical Chemistry Applications : Phenylmercury and its derivatives have been studied for their extraction and distribution between different phases, providing insights into analytical methodologies for detecting and quantifying these compounds (Starý, Kratzer, & Prás̆ilová, 1978).

作用機序

Safety and Hazards

Phenylmercury compounds, including Phenylmercury 2-ethylhexanoate, are highly toxic to humans, ecosystems, and wildlife . They can cause serious chronic irreversible adverse neurotoxic and neurodevelopmental effects . They are fatal if swallowed, in contact with skin, or if inhaled . They are also very toxic to aquatic life with long-lasting effects .

将来の方向性

Norway has proposed a restriction on five phenylmercury substances, including Phenylmercury 2-ethylhexanoate . The proposal suggests that these substances should not be manufactured, placed on the market, or used as a substance or in mixtures in a concentration above 0.01% weight by weight . The same concentration limit would apply for the substances in articles or homogenous parts of articles . The restriction is proposed to take effect after 5 years of the entry into force of the restriction .

特性

IUPAC Name |

2-ethylhexanoate;phenylmercury(1+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.C6H5.Hg/c1-3-5-6-7(4-2)8(9)10;1-2-4-6-5-3-1;/h7H,3-6H2,1-2H3,(H,9,10);1-5H;/q;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVASSELVJHUACE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].C1=CC=C(C=C1)[Hg+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20HgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13302-00-6 | |

| Record name | (2-Ethylhexanoato-κO)phenylmercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13302-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

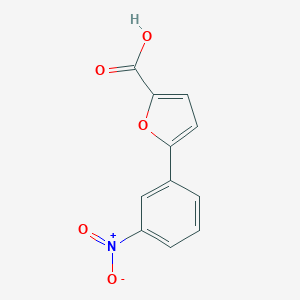

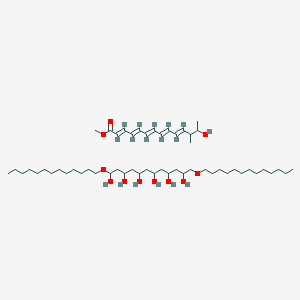

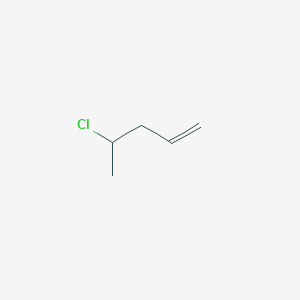

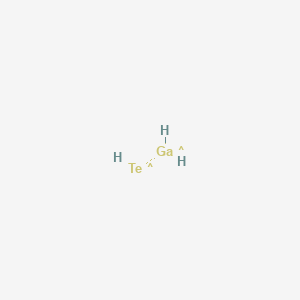

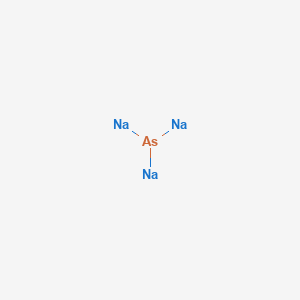

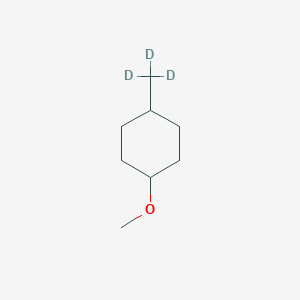

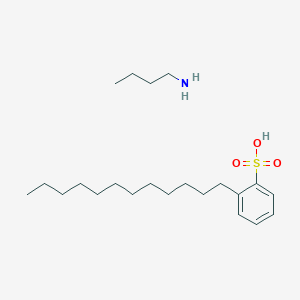

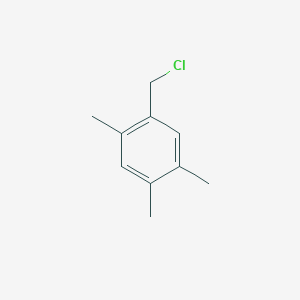

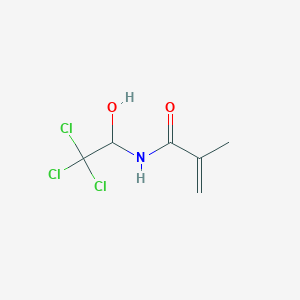

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。